molecular formula C11H11NO4 B2483014 Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate CAS No. 13610-51-0

Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

Cat. No. B2483014
CAS RN: 13610-51-0
M. Wt: 221.212
InChI Key: WPYCPWHVMGKKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, also known as EBOA, is an organic compound with a wide range of applications in the scientific and medical fields. It is a colorless, flammable liquid with a strong, sweet odor and a boiling point of about 137°C. EBOA is a versatile compound that can be used in a variety of laboratory experiments and scientific research applications. It is a key component of many pharmaceuticals, as well as being used in the synthesis of a wide range of organic compounds.

Scientific Research Applications

Medicine

This compound has potential applications in the field of medicine. It is known that imidazole, a similar heterocyclic compound, has a broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Agriculture

In agriculture, this compound could be used in the development of new drugs for treating infectious diseases . It could also be used in the development of antimicrobial agents . Additionally, it has been found to have good scavenging potential, which could be useful in the development of pesticides .

Food Industry

In the food industry, this compound could be used as an antimicrobial agent . It could also be used in the development of new drugs for treating infectious diseases .

Cosmetics

In the cosmetics industry, this compound could be used in the development of new drugs for treating skin diseases . It could also be used as an antimicrobial agent .

Environmental Science

In environmental science, this compound could be used in the development of new drugs for treating environmental diseases . It could also be used as an antimicrobial agent .

Material Science

In material science, this compound could be used in the development of new materials . It could also be used in the development of dyes for solar cells and other optical applications .

properties

IUPAC Name

ethyl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-15-10(13)7-12-8-5-3-4-6-9(8)16-11(12)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYCPWHVMGKKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1,3-benzoxazol-2(3H)-one (676 mg, 5.0 mmol) in (5 mL) was added to a suspension of NaH (220 mg, 5.5 mmol) in DMF (5 mL) at room temperature, and the resulting solution was stirred for 1 h. Ethyl bromoacetate (0.55 mL, 5.0 mmol) was added to the reaction mixture, and stirring was continued for 2 h. The reaction was quenched with water (10 mL) and extracted with EtOAc (2×20 mL). The organic extracts were combined and washed with water, brine, and dried (Na2SO4). The solvent was removed under reduced pressure to give the title compound (1.14 g, >100%) as a brown solid. MS (ES) m/e 222 [M+H]+.
Quantity
676 mg
Type
reactant
Reaction Step One
Name
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Yield
100%

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